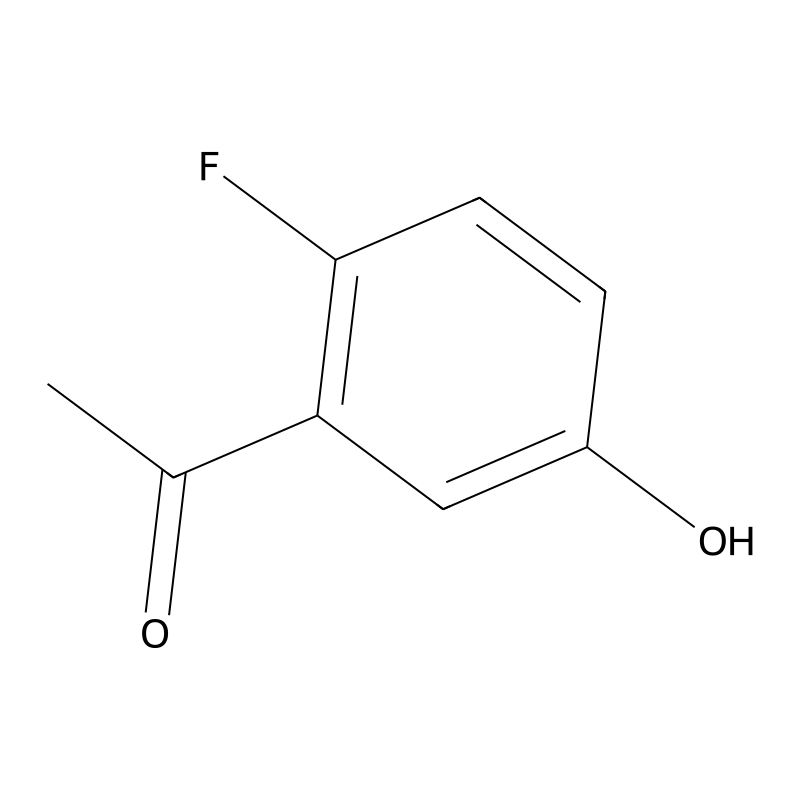

1-(2-Fluoro-5-hydroxyphenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Use in Fluorescent Chemosensors

Scientific Field: Chemistry, specifically fluorescence-based detection of metal ions.

Application Summary: “1-(2-Fluoro-5-hydroxyphenyl)ethanone” is used in the synthesis of a chalcone compound (DHPO), which acts as a fluorescent chemosensor for the detection of Fe3+ ions in aqueous media.

Methods of Application: The chalcone compound DHPO is synthesized through a chemical reaction between 1-(2-hydroxyphenyl)-ethanone and 3,4-dimethoxy benzaldehyde under ultrasound irradiation.

Results/Outcomes: The chalcone functions as a “turn on and turn off” switch fluorescent sensor, selectively and sensitively detecting Fe3+ ions.

Use in Pharmaceutical Chemistry

Scientific Field: Pharmaceutical Chemistry.

Application Summary: “1-(2-Fluoro-5-hydroxyphenyl)ethanone” is an important medicine intermediate and can be used as a synthetic intermediate for multiple beta-blockers.

Methods of Application: The specific methods of application can vary widely depending on the specific beta-blocker being synthesized.

Results/Outcomes: The use of “1-(2-Fluoro-5-hydroxyphenyl)ethanone” in the synthesis of beta-blockers has vast market prospects.

Use in the Synthesis of Flavones and Chromones

Scientific Field: Organic Chemistry

Application Summary: “1-(2-Fluoro-5-hydroxyphenyl)ethanone” has been used in the preparation of 3-hydroxy and 3-methoxyflavones and 2-styrylchromones

Methods of Application: The specific methods of application can vary widely depending on the specific flavone or chromone being synthesized

Results/Outcomes: The use of “1-(2-Fluoro-5-hydroxyphenyl)ethanone” in the synthesis of flavones and chromones has been documented

Use in Photochemical Studies

Scientific Field: Photochemistry.

Use in Biological Studies

Scientific Field: Biological Chemistry.

Methods of Application: The specific methods of application can vary widely depending on the specific indole derivative being synthesized.

1-(2-Fluoro-5-hydroxyphenyl)ethanone is a solid compound at room temperature. It has a high GI absorption and is considered soluble in water, with an estimated solubility of 0.883 mg/ml . The compound has one hydrogen bond donor and three hydrogen bond acceptors, which contribute to its chemical properties and potential interactions with other molecules .

While specific biological activities of 1-(2-Fluoro-5-hydroxyphenyl)ethanone are not directly mentioned in the search results, its structural features suggest potential interactions with biological systems. The presence of fluorine often enhances the compound's binding affinity and specificity to molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially modulating their activity.

One common method for synthesizing 1-(2-Fluoro-5-hydroxyphenyl)ethanone involves the Fries rearrangement of 4-fluorophenyl acetate with aluminum chloride as a catalyst. Another similar synthesis route, described for the related compound 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone, involves the reaction of 4-fluorophenol with acetyl chloride in the presence of aluminum chloride .

NMR spectroscopy has been used to study the conformational preferences of 2'-fluoro-substituted acetophenone derivatives in solution. These studies have revealed that such compounds form exclusively s-trans conformers . This conformational preference may influence the compound's interactions with other molecules and its reactivity in

Similar Compounds

Several compounds share structural similarities with 1-(2-Fluoro-5-hydroxyphenyl)ethanone:

- 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone: This isomer has the fluorine and hydroxyl groups in different positions .

- 4-Fluoro-2-hydroxyacetophenone: Another isomer with a different arrangement of substituents .

- 1-(4-Fluoro-2-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of a hydroxyl group .

- 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone: Contains an additional fluorine atom .

- 5-Fluoro-2-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of an acetyl group .

- 3'-Fluoro-4'-hydroxyacetophenone: Another isomer with different substituent positions .

The unique feature of 1-(2-Fluoro-5-hydroxyphenyl)ethanone is the specific positioning of its fluorine and hydroxyl groups, which can influence its chemical reactivity and potential biological interactions .